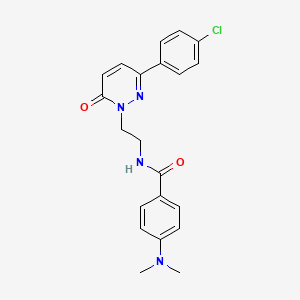

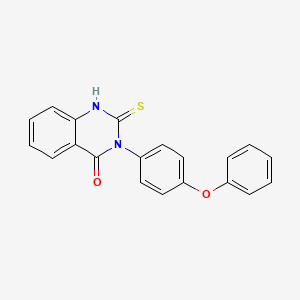

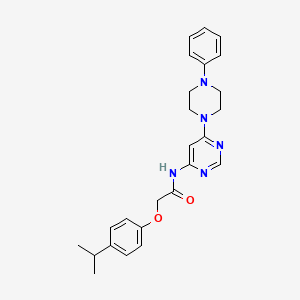

![molecular formula C15H13NO3S B2744267 3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one CAS No. 439093-36-4](/img/structure/B2744267.png)

3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as HMI-1, is a synthetic indoline derivative that has shown potential as a therapeutic agent in various scientific studies. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Scientific Research Applications

Chemical and Spectroscopic Properties

The study of 3-hydroxythiophenes, including compounds with similar structures to the one , reveals insights into their chemical and spectroscopic behaviors. 3-Hydroxythiophene derivatives demonstrate solvent-dependent equilibrium with their thiophen-3(2H)-one tautomers. These compounds exhibit less reactivity to electrophiles compared to their 3-hydroxypyrrole counterparts but show significant regioselectivity in reactions such as O-alkylation and O-acylation. This characteristic is crucial for designing specific molecular architectures for various applications, including materials science and drug development (Hunter & Mcnab, 2010).

Antimicrobial Activities

Compounds structurally related to 3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one have shown promising antimicrobial properties. For example, a series of novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylates and their metal complexes have been synthesized and exhibited significant antibacterial activity against various pathogenic strains, including Listeria monocytogenes and Staphylococcus aureus. Such findings highlight the potential of these compounds in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Synthesis and Characterization of Novel Derivatives

The ability to synthesize and characterize new derivatives of thiophene-based compounds expands their potential applications in various fields. A study on the synthesis, structural, spectroscopic, thermal, and nonlinear optical (NLO) properties of Ethyl 4-hydroxy-2-oxo-6-(thiophen-3-yl)-4-(trifluoromethyl) hexahydropyrimidine-5-carboxylate (EHTHPC) showcases the process of creating new materials with potential applications in optoelectronics and photonics. This research underscores the versatility of thiophene-based compounds in material science (Sathiya & Senthilkumar, 2020).

Inhibition of Liver Alcohol Dehydrogenase

The study of 3-substituted thiolane 1-oxides, which share functional groups with the compound of interest, has provided insights into their inhibitory effects on liver alcohol dehydrogenase. This research is significant for understanding the metabolism of alcohol and designing inhibitors to prevent alcohol poisoning. The findings demonstrate the potential of structurally related compounds in medical applications, especially in treating poisonings by substances like methanol or ethylene glycol (Chadha, Leidal, & Plapp, 1985).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to induce these effects.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Pharmacokinetics

A related compound, (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (s)-duloxetine, a blockbuster antidepressant drug, was produced by the whole cells of rhodotorula glutinis with excellent enantioselectivity . This suggests that similar compounds may have favorable pharmacokinetic properties.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

It is known that the bioreduction of a related compound, n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, was carried out at 30 g/l with excellent enantioselectivity . This suggests that the concentration of the compound may influence its action and efficacy.

properties

IUPAC Name |

3-hydroxy-7-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-9-4-2-5-10-13(9)16-14(18)15(10,19)8-11(17)12-6-3-7-20-12/h2-7,19H,8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBIMGYLNBYYCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

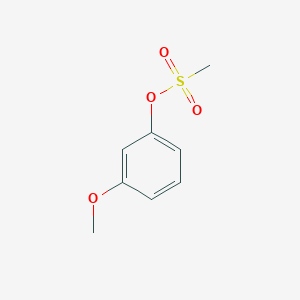

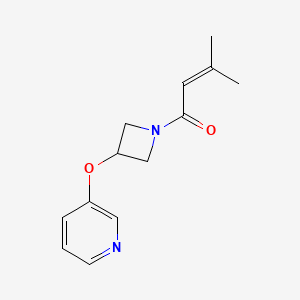

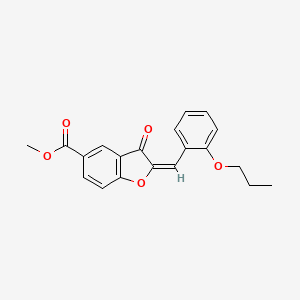

![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2744187.png)

![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2744193.png)